molecular formula C10H7N3O4 B2787423 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006442-69-8

1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2787423
CAS RN: 1006442-69-8
M. Wt: 233.183
InChI Key: GFVFGZWAGKOYMQ-UHFFFAOYSA-N
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Description

The compound “1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid” is a nitrophenyl derivative. Nitrophenyl compounds are known to belong to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, nitrophenyl compounds can be prepared by various methods. For instance, m-nitrophenol can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .


Chemical Reactions Analysis

Nitrophenyl compounds are often used in various organic transformations due to their multiple reactive sites . They can be utilized in several kinds of organic reactions to produce diverse organic molecules with potent biological properties .

Safety and Hazards

Nitrophenyl compounds are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects .

properties

IUPAC Name

1-(2-nitrophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-5-6-12(11-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVFGZWAGKOYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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